molecular formula C5H5ClN2O2S B13293710 Pyrimidin-5-ylmethanesulfonyl chloride CAS No. 1017794-48-7

Pyrimidin-5-ylmethanesulfonyl chloride

Cat. No.: B13293710
CAS No.: 1017794-48-7
M. Wt: 192.62 g/mol
InChI Key: LSASRFHNGZNNHZ-UHFFFAOYSA-N
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Description

PYRIMIDIN-5-YL-METHANESULFONYLCHLORIDE is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PYRIMIDIN-5-YL-METHANESULFONYLCHLORIDE typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride. One common method involves the use of pyrimidine-5-carboxylic acid as a starting material. The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl2). The resulting acid chloride is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield PYRIMIDIN-5-YL-METHANESULFONYLCHLORIDE.

Industrial Production Methods

Industrial production of PYRIMIDIN-5-YL-METHANESULFONYLCHLORIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

PYRIMIDIN-5-YL-METHANESULFONYLCHLORIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the methanesulfonyl group can lead to the formation of sulfides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: The major products are sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Oxidation Reactions: The major product is the corresponding sulfonic acid.

    Reduction Reactions: The major product is the corresponding sulfide.

Scientific Research Applications

PYRIMIDIN-5-YL-METHANESULFONYLCHLORIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various pyrimidine derivatives with potential biological activities.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of PYRIMIDIN-5-YL-METHANESULFONYLCHLORIDE involves its interaction with specific molecular targets, such as enzymes. The methanesulfonyl chloride group can react with nucleophilic residues in the active site of enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine-5-carboxylic acid
  • Pyrimidine-5-sulfonic acid
  • Pyrimidine-5-thiol

Uniqueness

PYRIMIDIN-5-YL-METHANESULFONYLCHLORIDE is unique due to the presence of the methanesulfonyl chloride group, which imparts specific reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This versatility makes it a valuable compound in synthetic chemistry and drug development.

Biological Activity

Pyrimidin-5-ylmethanesulfonyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a sulfonamide derivative of pyrimidine, which has been synthesized for various biological applications. Its structure allows for modifications that can enhance its biological activity against different targets, including cancer cells and microbial pathogens.

Research indicates that compounds similar to this compound often act as non-specific alkylators of DNA or RNA. They may interact with nucleophilic sites on nucleic acids, leading to cellular damage and apoptosis in malignant cells. For instance, studies have shown that pyrrolo[3,2-d]pyrimidines, which share structural characteristics with this compound, exhibit strong correlations with known DNA alkylators and groove binders, suggesting similar mechanisms of action .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be significantly influenced by its substituents. Research has demonstrated that N5 substitution in pyrimidine derivatives can enhance antiproliferative activity while reducing toxicity. For example, specific N5-substituted compounds showed a 7-fold increase in efficacy against CCRF-CEM leukemia cells, with EC50 values dropping to as low as 3.3 µM .

Table 1: Efficacy of N5 Substituted Pyrimidine Derivatives

CompoundEC50 (µM)Relative Efficacy
Parent Compound25 ± 2Baseline
Compound 710 ± 2~2.5x
Compound 103.3 ± 1.2~7x
Compound 923 ± 2Least Effective

This table illustrates the varying degrees of efficacy among different N5 substituted compounds, highlighting the importance of structural modifications.

Case Studies and Experimental Findings

  • Anticancer Activity : In a study involving a series of pyrrolo[3,2-d]pyrimidine derivatives, it was found that halogenation at the C7 position significantly improved antiproliferative activity against cancer cell lines. The compounds were screened against the NCI-60 Human Tumor Cell Line panel, revealing broad-spectrum activity .
  • Cholesterol Biosynthesis Inhibition : Another notable application was the synthesis of methanesulfonamide pyrimidine derivatives that exhibited potent inhibition of HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. One compound demonstrated an IC50 value of 1.12 nM, making it approximately four times more potent than lovastatin .
  • Antimicrobial Activity : Pyrimidine derivatives have also shown promise as antimicrobial agents. A recent study reported that certain pyrimidine-based compounds exhibited significant antifungal activity against strains such as Candida albicans, with MIC values as low as 0.05–0.3 µg/mL .

Properties

IUPAC Name

pyrimidin-5-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-11(9,10)3-5-1-7-4-8-2-5/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSASRFHNGZNNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290260
Record name 5-Pyrimidinemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017794-48-7
Record name 5-Pyrimidinemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017794-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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